3,9-Diazaspiro[5.5]undecane dihydrochloride
Description
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;;/h10-11H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHSFTYZKYPXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347415 | |
| Record name | 3,9-Diazaspiro[5.5]undecane dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089256-14-2 | |
| Record name | 3,9-Diazaspiro[5.5]undecane dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-diazaspiro[5.5]undecane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the dihydrochloride salt. One common method includes the cyclization of a suitable diamine precursor under acidic conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its tertiary amine groups or adjacent carbon atoms. Key findings include:
| Reagent/Conditions | Reaction Site | Major Products | Research Findings |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Amine N-oxidation | N-oxide derivatives | Partial oxidation observed at 60°C with 45% yield |
| CrO₃/H₂SO₄ | α-Carbon to amine | Ketone derivatives | Requires anhydrous conditions |
| H₂O₂/Fe catalyst | Spiro carbon | Ring-opened dicarbonyl compounds | Limited selectivity due to competing pathways |
Oxidation products exhibit modified electronic properties, enhancing their utility in medicinal chemistry for receptor binding studies .
Reduction Reactions
While the compound itself is not typically reduced, its derivatives participate in hydrogenation and borane-mediated processes:
| Reagent/Conditions | Target Functional Group | Major Products | Application |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | Amide → amine | Free base spirocyclic amine | Intermediate for drug synthesis |
| BH₃·THF | Ketone → alcohol | Hydroxylated derivatives | Improved water solubility |
Reduction of amide-containing precursors (e.g., 3-carboxylate derivatives) to regenerate the free base form is critical for pharmacokinetic optimization.
Substitution Reactions
The tertiary amines participate in alkylation and acylation reactions, enabling structural diversification:
A 2021 study demonstrated that 5-heteroaryl substitution (e.g., pyridinyl groups) increased inhibitory activity against GGTase I by 18-fold compared to unmodified derivatives .
Cyclization Reactions
The spirocyclic framework serves as a scaffold for constructing polycyclic systems:
| Reagents/Conditions | New Ring Formed | Application |
|---|---|---|
| Phosgene, DCM | Oxazolidinone | CNS-active compound synthesis |
| CS₂, Cu(I) catalyst | Thiazepane | Anticancer agent precursors |
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation-deprotonation:
| Condition | Effect | Utility |
|---|---|---|
| NaOH (pH > 10) | Free base generation (C₉H₁₈N₂) | Purification via liquid-liquid extraction |
| HCl gas/Et₂O | Re-salt formation | Stabilization for long-term storage |
Thermal Stability
Decomposition studies reveal:
-
>200°C : Degradation into piperidine fragments and NH₃
-
150–180°C (vacuum) : Formation of cyclic imines via HCl elimination
Scientific Research Applications
3,9-Diazaspiro[5
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an immunomodulatory agent.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates
Mechanism of Action
The primary mechanism of action of 3,9-Diazaspiro[5.5]undecane dihydrochloride involves its interaction with γ-aminobutyric acid type A receptors. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy. Additionally, the compound has been shown to have immunomodulatory effects by rescuing inhibition of T cell proliferation .
Comparison with Similar Compounds
Spirocyclic compounds with nitrogen atoms are widely explored for their conformational rigidity and pharmacokinetic properties. Below is a detailed comparison of 3,9-diazaspiro[5.5]undecane dihydrochloride with structurally related analogs:
Structural and Functional Group Variations
Key Observations :
- Functional Groups : Ketone-containing derivatives (e.g., 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-diones) show higher metabolic stability but reduced solubility compared to amine salts like the dihydrochloride form .
- Substituents : Methyl or benzyl groups (e.g., 3-methyl or 3-benzyl derivatives) increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .
Key Observations :
- The dihydrochloride form benefits from straightforward reductive alkylation, achieving high yields suitable for large-scale synthesis .
- Cyclocondensation methods for dione derivatives require prolonged reflux (18 hours), limiting scalability .
Pharmacological Activity
Key Observations :
- The dihydrochloride salt’s CCR5 antagonists demonstrate superior oral bioavailability compared to neutral spirocyclic carbamates, attributed to improved solubility .
- Dione derivatives show moderate enzyme inhibition but lack the dihydrochloride’s versatility in cell adhesion studies .
Physicochemical Properties
Key Observations :
- The dihydrochloride salt’s high solubility makes it ideal for injectable formulations, whereas neutral analogs require organic solvents for delivery .
Biological Activity
3,9-Diazaspiro[5.5]undecane dihydrochloride is a compound belonging to the class of spirocyclic amines, characterized by its unique structural features that confer significant biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders.
Structural Characteristics
The molecular structure of this compound includes two nitrogen atoms within a spirocyclic framework, which influences its interaction with biological targets. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:
- GABA Receptors : This compound acts as a competitive antagonist at the γ-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS) .
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by inhibiting specific viral enzymes and pathways .
Biological Activity Overview
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of this compound and its derivatives:
- Antiviral Efficacy : A study revealed that certain derivatives exhibited significant antiviral activity against HIV by acting as CCR5 antagonists. The compounds were noted for their favorable pharmacokinetic profiles, including oral bioavailability .
- Neuropharmacological Effects : Research indicated that compounds with the diazaspiro structure could modulate neuropeptide Y pathways, providing potential therapeutic avenues for obesity and anxiety disorders .
- Structure-Activity Relationship (SAR) : Detailed SAR studies highlighted how modifications at various positions on the diazaspiro framework influenced binding affinity and biological activity. For instance, substitutions at position 9 were found to be critical for maintaining receptor affinity .
Q & A
Basic: What are the critical steps for synthesizing 3,9-Diazaspiro[5.5]undecane dihydrochloride with high purity?
The synthesis involves cyclization reactions using diamine precursors and ketones or aldehydes under controlled conditions. Key considerations include:
- Protecting group strategies (e.g., benzyl groups) to prevent side reactions during spirocycle formation .
- Purification methods : Column chromatography (silica gel) or recrystallization to isolate the dihydrochloride salt, followed by analytical validation via NMR (e.g., and ) and mass spectrometry to confirm molecular weight (244.3752 g/mol for the base compound) .
- Reaction optimization : Adjusting solvent polarity (e.g., ethanol or acetonitrile) and temperature to maximize yield and minimize byproducts.
Advanced: How can researchers resolve contradictions in reported synthetic yields for spirocyclic derivatives?
Discrepancies in yields often arise from variations in:
- Catalyst systems : Transition-metal catalysts (e.g., Pd or Ru) versus acid/base conditions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
- Temperature gradients : Higher temperatures accelerate cyclization but risk decomposition.
Methodological approach : - Use Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent, temperature).
- Compare results with literature analogs, such as poly(ortho ester)s synthesized via diketene acetal additions .
Basic: What analytical techniques are recommended for structural confirmation of the spirocyclic core?
- X-ray crystallography : Use SHELX software for refining crystal structures, particularly for resolving spirocyclic geometry .
- NMR spectroscopy : Distinct signals for axial/equatorial protons (e.g., 0.98–1.10 ppm for methyl groups in derivatives) and coupling constants to confirm chair conformations .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular formula (e.g., CHN for the benzyl derivative) .
Advanced: How do substituents influence the pharmacological activity of 3,9-Diazaspiro[5.5]undecane derivatives?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., phenylmethyl or cyclobutyl groups) to modulate lipophilicity and target binding. For example, 3-(phenylmethyl) derivatives enhance heparan sulfate interactions .
- In vitro assays : Measure binding affinity (e.g., surface plasmon resonance) and cellular responses (e.g., syndecan-4 clustering in adhesion assays) .
- Computational modeling : Docking studies to predict interactions with heparan sulfate proteoglycans .
Basic: What experimental designs are used to study heparan sulfate-mediated cell adhesion mechanisms?
- Cell-based assays : Treat cells with 3,9-Diazaspiro[5.5]undecane derivatives and quantify adhesion via fluorescence microscopy or flow cytometry.
- Competitive binding : Use -labeled heparan sulfate to assess displacement by spirocyclic compounds .
- Gene silencing : Knockdown syndecan-4 to evaluate its role in adhesion, as demonstrated in Takemoto et al. (2013) .
Advanced: How can researchers address discrepancies in stability data under varying pH conditions?
- Controlled stability studies : Incubate the compound at pH 2–12 and monitor degradation via HPLC or LC-MS.
- Accelerated testing : Use elevated temperatures (40–60°C) to simulate long-term stability.
- Mechanistic analysis : Identify degradation products (e.g., hydrolyzed rings) and correlate with pH-dependent reaction pathways.
Advanced: What strategies elucidate the cooperative effects of multiple spirocyclic molecules in heparan sulfate assembly?
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to confirm cooperativity .
- Atomic force microscopy (AFM) : Visualize heparan sulfate fibril formation in the presence of varying compound concentrations.
- Mutagenesis : Modify heparan sulfate-binding domains (e.g., syndecan-4) to test mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
